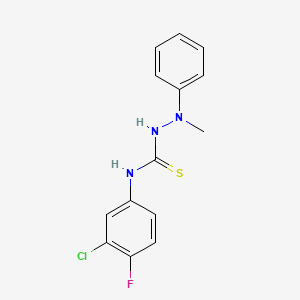![molecular formula C20H25N5O2S B10896133 2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10896133.png)
2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound featuring a pyrazole ring and a quinoline moiety
Preparation Methods
The synthesis of 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves multiple steps. The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for drug development. In industry, it might be used in the production of advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and quinoline moieties may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives. Compared to these compounds, 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE may exhibit unique properties due to the specific combination of functional groups.
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C20H25N5O2S/c1-4-25-16(3)19(14-21-25)28(26,27)24-11-9-23(10-12-24)20-13-15(2)17-7-5-6-8-18(17)22-20/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
JAGWTTNFPMNZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10896051.png)
![2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10896057.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide](/img/structure/B10896077.png)
![1-(biphenyl-4-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B10896080.png)
![2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10896087.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10896090.png)
![2-iodo-6-methoxy-4-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl benzoate](/img/structure/B10896101.png)
![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10896104.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide](/img/structure/B10896105.png)

![4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896122.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896126.png)
![3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B10896134.png)
